

Unveiling Trilysine: A Technical Guide to a Synthetic Tripeptide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trilysine

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This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthetic tripeptide, **trilysine**. While the natural occurrence of **trilysine** has not been documented, its unique properties as a synthetic molecule have garnered interest in various scientific and biomedical research fields. This document details its chemical characteristics, current and potential applications, and the analytical methodologies for its study.

Introduction to Trilysine

Trilysine is a tripeptide composed of three L-lysine amino acid residues linked by peptide bonds.[1] Unlike its constituent amino acid, L-lysine, which is essential for many biological functions, **trilysine** is not known to be a naturally occurring molecule.[1] It is a synthetic compound primarily utilized in scientific research. Its structure, characterized by multiple primary amine groups, imparts a significant positive charge at physiological pH, a key feature driving its applications.[1]

Physicochemical Properties

The fundamental properties of **trilysine** are summarized in the table below, providing a clear reference for its use in experimental design.

Property	Value	Reference
Molecular Formula	C18H38N6O4	[1][2]
Molecular Weight	402.5 g/mol	[1][2]
CAS Number	13184-14-0	[1][2]
IUPAC Name	(2S)-6-amino-2-[[[(2S)-6-amino-2-[[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoic acid	[2]
Appearance	White to off-white powder	
Storage Temperature	-20°C	

Synthesis and Commercial Availability

Trilysine is synthesized using standard solid-phase peptide synthesis (SPPS) methodologies. This process allows for the controlled, sequential addition of protected lysine monomers to a solid support, followed by cleavage and deprotection to yield the final tripeptide. It is commercially available from various chemical suppliers as a research-grade chemical, often as a trifluoroacetate or acetate salt.

Current and Potential Applications

The unique cationic nature of **trilysine** has led to its investigation in several areas of biomedical and scientific research.

Biomedical Applications

- **Drug and Gene Delivery:** The positive charges on **trilysine** enable it to interact with negatively charged molecules such as DNA and RNA. This property is being explored for the development of non-viral vectors for gene delivery.
- **Hydrogel Formation for Surgical Applications:** **Trilysine** is a component of synthetic biodegradable hydrogels used as sealants in surgery.[3][4] When combined with a

polyethylene glycol (PEG) derivative, it forms a cross-linked hydrogel that can adhere to tissues and provide a sealant for wounds.[5]

Research Applications

- **Conformational Studies of Peptides:** **Trilysine** serves as a model system for studying the conformational preferences of short, charged peptides in solution.[6] Understanding how interactions between adjacent charged residues influence peptide backbone structure is crucial for protein folding and design.
- **Biochemical and Cellular Studies:** In research settings, **trilysine** is used to investigate cellular processes where charge interactions play a significant role.[1]

Experimental Protocols and Analytical Methods

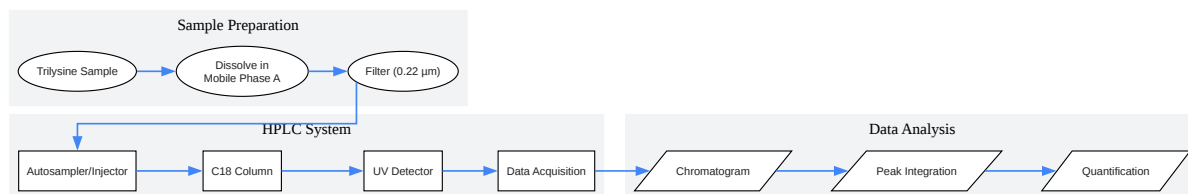
Accurate characterization of **trilysine** is essential for its application in research and development. The following sections detail common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the purification and analysis of **trilysine**. A typical reversed-phase HPLC protocol is outlined below.

Experimental Protocol: HPLC Analysis of **Trilysine**

- **Column:** A C18 reversed-phase column is commonly used.
- **Mobile Phase A:** 0.1% Trifluoroacetic acid (TFA) in water.
- **Mobile Phase B:** 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- **Gradient:** A linear gradient from 0% to 50% Mobile Phase B over 30 minutes.
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV absorbance at 214 nm and 280 nm.



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Figure 1: A generalized workflow for the HPLC analysis of a **trily sine** sample.

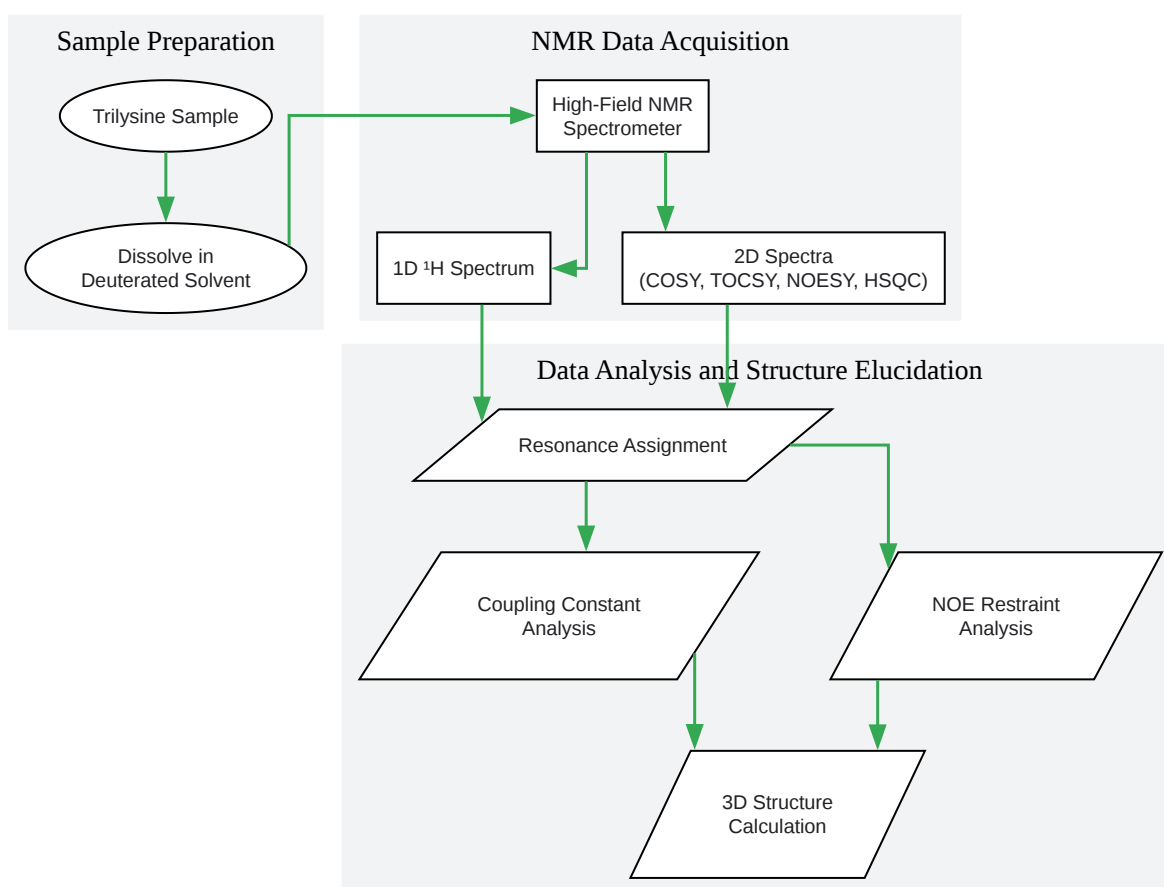
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **trily sine** in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can be employed.

Experimental Protocol: NMR Analysis of **Trily sine**

- Sample Preparation: Dissolve 1-5 mg of **trily sine** in 0.5 mL of a deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O).
- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
- 1D ¹H NMR: Provides information on the overall proton environment.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each lysine residue.
 - TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single amino acid residue).

- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is crucial for determining the three-dimensional conformation.
- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

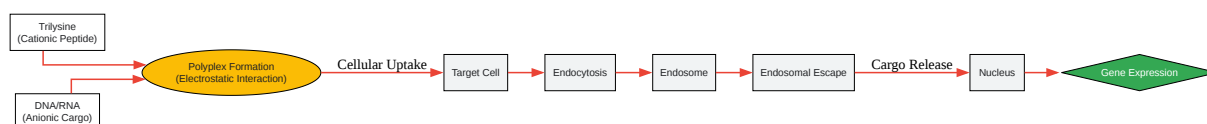


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Figure 2: A workflow for the structural analysis of **trily sine** using NMR spectroscopy.

Signaling Pathways and Logical Relationships

As **trilysine** is not a known natural signaling molecule, there are no established signaling pathways to depict. However, its mechanism of action in applications like gene delivery can be represented as a logical relationship.



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- To cite this document: BenchChem. [Unveiling Trilysine: A Technical Guide to a Synthetic Tripeptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675809#discovery-and-natural-occurrence-of-trilysine]

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